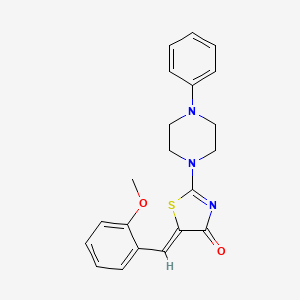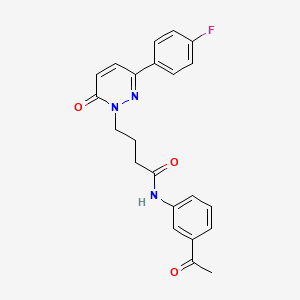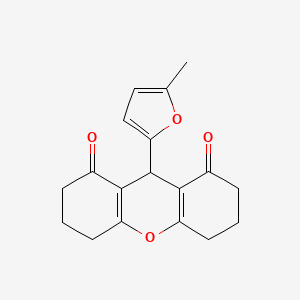
9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely contains a furan ring structure. Furan is a five-membered ring aromatic compound consisting of four carbons and one oxygen atom . It’s part of a family of organic compounds called heterocyclic compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds have been synthesized through various methods. For instance, 2-acetyl-5-methylfuran was prepared in one step from 2-acetylpyridine and 5-methylfurfural . Another method involved the reaction of α,β-unsaturated carbonyl compounds containing a furan ring with trimethylsulfonium iodide under the conditions of the Corey–Chaykovsky reaction .
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
The synthesis of xanthenedione derivatives, including compounds similar to 9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, has been facilitated by various catalytic processes. For instance, the condensation of 1,3-cyclohexanedione with aromatic aldehydes catalyzed by acidic ionic liquids offers an efficient and environmentally benign approach, highlighting the compound's role in synthesizing structurally complex molecules with potential biological activities (Kang, Hu, Huang, & Wei, 2008).
Photophysical Properties
Xanthenedione derivatives have been investigated for their photophysical properties, where a facile and efficient protocol for their synthesis revealed their potential applications in materials science, particularly due to their optical behaviors as observed through UV–vis and fluorescence spectroscopy. This research underscores the significance of these compounds in developing new materials with desirable optical properties (Verma, Raghuvanshi, Verma, Dwivedi, & Singh, 2011).
Chemical Synthesis and Protecting Groups
Additionally, xanthenedione derivatives have found applications as protecting groups in the synthesis of peptides. Novel S-Xanthenyl protecting groups for cysteine, introduced through S-alkylation reactions, illustrate the versatility of xanthenedione derivatives in peptide synthesis, offering selective deprotection strategies that are crucial for constructing complex biological molecules (Han & Bárány, 1997).
Heterocycles Synthesis
The versatility of cyclohexan-1,3-dione derivatives, a key structural component in xanthenedione synthesis, enables the creation of various six-membered oxygen-containing heterocycles. These compounds serve as intermediates for synthesizing natural products and bioactive molecules with a wide range of therapeutic properties, such as anti-viral, anti-bacterial, and anti-cancer activities. This highlights the compound's role in the development of new pharmaceuticals and therapeutic agents (Sharma, Kumar, & Das, 2020).
Propiedades
IUPAC Name |
9-(5-methylfuran-2-yl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-10-8-9-15(21-10)18-16-11(19)4-2-6-13(16)22-14-7-3-5-12(20)17(14)18/h8-9,18H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBMLANEZSPABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

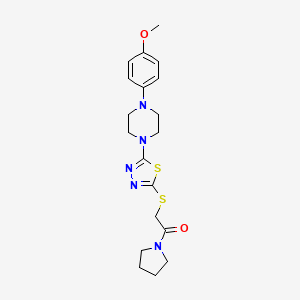
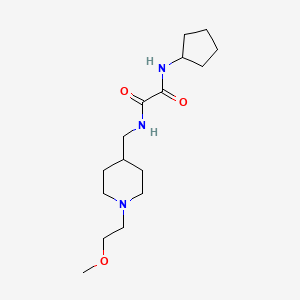
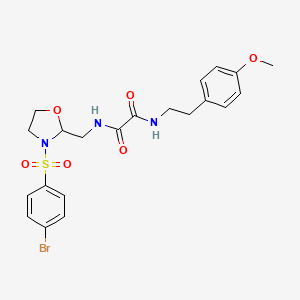
![1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2598459.png)
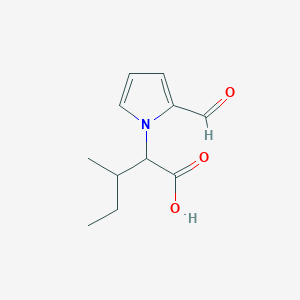
![1-(4-chlorobenzyl)-4-hydrazino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2598461.png)
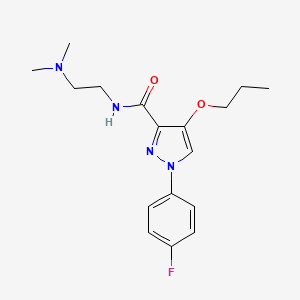
![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598465.png)
![Ethyl 2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate](/img/structure/B2598466.png)
![2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B2598467.png)


